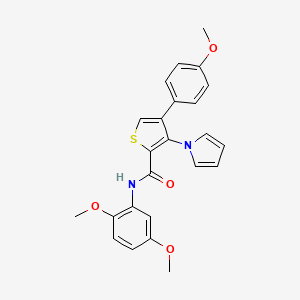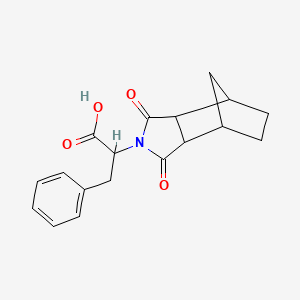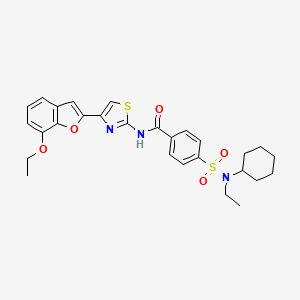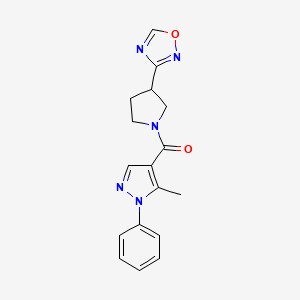![molecular formula C23H18N4OS B2494175 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-78-4](/img/structure/B2494175.png)
4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical appears to be closely related to a family of compounds involving benzothiazole and pyridine derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. They often exhibit unique physical and chemical properties due to their complex molecular structures.
Synthesis Analysis
Compounds similar to "4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide" are synthesized through multi-step reactions involving key precursors like 2-amino benzothiazole and various cyano and amino derivatives. For example, the synthesis of 4H-Pyrimido[2,1-b]benzothiazole derivatives involves reactions between amino benzothiazoles and cyanoacrylate in the presence of dimethyl formamide and anhydrous potassium carbonate (Baheti, Kapratwar, & Kuberkar, 2002).
Molecular Structure Analysis
Molecular structure analysis of these compounds typically involves advanced spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques provide insights into the compound's molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding its chemical reactivity and properties.
Chemical Reactions and Properties
The chemical reactions and properties of benzothiazole and pyridine derivatives are influenced by their functional groups. They can undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution, leading to a wide range of heterocyclic compounds with potential biological activity. For instance, reactions with amines, phenols, and other nucleophiles can yield diverse derivatives with varied chemical properties (Bondock, Tarhoni, & Fadda, 2011).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide. For instance, Bondock et al. (2008) synthesized various heterocycles incorporating antipyrine moiety and evaluated them for antimicrobial activity. Similarly, Abu-Melha (2013) synthesized heterocycles incorporating the pyrazolopyridine moiety, which showed promising antimicrobial properties. These studies indicate a potential for using similar compounds in antimicrobial research (Bondock, Rabie, Etman, & Fadda, 2008), (Abu-Melha, 2013).
Cancer Research
In cancer research, Borzilleri et al. (2006) discovered that substituted benzamides, similar in structure to this compound, could inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in cancer therapy (Borzilleri et al., 2006).
Molecular Network Analysis
Tewari and Dubey (2009) examined the conformation of a compound similar to this compound. Their research focused on the molecular conformation and stability in solid state, which can be essential for understanding the physical properties of these compounds in various applications (Tewari & Dubey, 2009).
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of related compounds, contributing to a deeper understanding of their chemical properties. These include research by Baheti, Kapratwar, & Kuberkar (2002) and Quiroga et al. (1999) (Baheti, Kapratwar, & Kuberkar, 2002), (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Propiedades
IUPAC Name |
4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-15-11-16(2)21-20(12-15)29-23(26-21)27(14-19-5-3-4-10-25-19)22(28)18-8-6-17(13-24)7-9-18/h3-12H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAODVCNHFHTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)





![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)
![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)

